molecular formula C10H22N4 B13414968 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile CAS No. 76801-35-9

3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile

Cat. No.: B13414968
CAS No.: 76801-35-9
M. Wt: 198.31 g/mol
InChI Key: XOPYSJSSEYSCRO-UHFFFAOYSA-N
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Description

3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is a chemical compound with the molecular formula C10H25N4 It is characterized by the presence of primary and secondary amine groups, as well as a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile typically involves the reaction of 1,4-diaminobutane with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of 1,4-diaminobutane attack the electrophilic carbon of acrylonitrile, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include water, ethanol, and other polar solvents.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-1,4-diaminobutane
  • N-2-Cyanoethylbutane-1,4-diamine
  • N4-(2-cyanoethyl)-1,4-diaminobutane

Uniqueness

3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is unique due to its specific arrangement of amine and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

76801-35-9

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

3-[3-(4-aminobutylamino)propylamino]propanenitrile

InChI

InChI=1S/C10H22N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-5,7-11H2

InChI Key

XOPYSJSSEYSCRO-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCNCCC#N)CN

Origin of Product

United States

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